Benzylsodium
Overview
Description
Benzylsodium is an organosodium compound with the chemical formula C7H7Na. It consists of a benzyl group (C6H5CH2) bonded to a sodium atom. This compound is known for its high reactivity and is used in various organic synthesis processes. This compound is a member of the broader class of organosodium compounds, which are less commonly used compared to their organolithium counterparts due to their higher reactivity and lower solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylsodium can be synthesized through several methods:
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Reaction of Benzyl Chloride with Sodium: Benzyl chloride reacts with sodium metal in an inert solvent such as hexane to form this compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation. [ \text{C6H5CH2Cl} + 2\text{Na} \rightarrow \text{C6H5CH2Na} + \text{NaCl} ]
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Continuous Flow Preparation: A more modern approach involves the continuous flow generation of benzylic sodium organometallics. This method uses on-demand generated hexane-soluble (2-ethylhexyl)sodium in the presence of TMEDA (tetramethylethylenediamine) for metalation at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves the reaction of chlorotoluene with sodium to form tolylsodium, which is then rearranged to this compound .
Chemical Reactions Analysis
Types of Reactions: Benzylsodium undergoes various types of chemical reactions, including:
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Oxidation: this compound can be oxidized to form benzyl alcohol or benzaldehyde, depending on the reaction conditions. [ \text{C6H5CH2Na} + \text{O2} \rightarrow \text{C6H5CH2OH} ]
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Substitution: this compound can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. [ \text{C6H5CH2Na} + \text{R-X} \rightarrow \text{C6H5CH2R} + \text{NaX} ]
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Alkyl halides, carbonyl compounds, epoxides, etc.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Substitution: Various benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Benzylsodium has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in organic synthesis, facilitating the formation of carbon-carbon bonds.
Pharmaceuticals: this compound is used in the synthesis of pharmaceutical compounds, such as fingolimod and isotopically labeled salmeterol.
Surfactants: It is used in the preparation of super linear alkylbenzene (SLAB) surfactants, which are important in the detergent industry.
Mechanism of Action
The mechanism of action of benzylsodium involves its high reactivity as a nucleophile and base. It readily donates its electron pair to electrophiles, forming new bonds. The benzyl group stabilizes the negative charge on the sodium atom, making it a highly reactive species in various organic reactions.
Comparison with Similar Compounds
Phenylsodium (C6H5Na): Similar to benzylsodium but with a phenyl group instead of a benzyl group.
Phenyllithium (C6H5Li): More commonly used than phenylsodium due to its better solubility and lower reactivity.
Uniqueness: this compound is unique due to the stabilization provided by the benzyl group, which makes it highly reactive and useful in specific organic synthesis applications where strong nucleophiles are required.
Properties
IUPAC Name |
sodium;methanidylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMHBKYAOYHOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Na | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149911 | |
Record name | Benzylsodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-53-5 | |
Record name | Benzylsodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylsodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylsodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzylsodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW9YL9W83J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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